1-Bromo-4,4-dimethylpent-1-en-3-ol
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Overview
Description
1-Bromo-4,4-dimethylpent-1-en-3-ol is an organic compound with the molecular formula C7H13BrO. It is characterized by the presence of a bromine atom, a double bond, and a hydroxyl group attached to a pentene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4,4-dimethylpent-1-en-3-ol can be synthesized through several methods. One common approach involves the bromination of 4,4-dimethylpent-1-en-3-ol using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4,4-dimethylpent-1-en-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The double bond can be reduced to form saturated compounds.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products:
Substitution: Formation of 4,4-dimethylpent-1-en-3-ol derivatives.
Oxidation: Formation of 4,4-dimethylpent-1-en-3-one.
Reduction: Formation of 1-bromo-4,4-dimethylpentan-3-ol.
Scientific Research Applications
1-Bromo-4,4-dimethylpent-1-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4,4-dimethylpent-1-en-3-ol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions can lead to the formation of different products, which can interact with biological molecules and pathways .
Comparison with Similar Compounds
1-Bromo-4,4-dimethylpentan-3-ol: Similar structure but lacks the double bond.
4,4-Dimethylpent-1-en-3-ol: Similar structure but lacks the bromine atom.
1-Bromo-4,4-dimethyl-1-pentyn-3-ol: Similar structure but contains a triple bond instead of a double bond.
Uniqueness: 1-Bromo-4,4-dimethylpent-1-en-3-ol is unique due to the combination of a bromine atom, a double bond, and a hydroxyl group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
CAS No. |
868960-90-1 |
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Molecular Formula |
C7H13BrO |
Molecular Weight |
193.08 g/mol |
IUPAC Name |
1-bromo-4,4-dimethylpent-1-en-3-ol |
InChI |
InChI=1S/C7H13BrO/c1-7(2,3)6(9)4-5-8/h4-6,9H,1-3H3 |
InChI Key |
VYFSNHPLWTWNLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C=CBr)O |
Origin of Product |
United States |
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